4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide
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Overview
Description
4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment. The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with an amino group at the 4-position, a methyl group at the 1-position, and a carboxamide group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-3-cyano-1-methylpyrazole with formamide under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and optimized reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group at the 4-position can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Investigated for its anticancer properties, showing cytotoxic activity against various cancer cell lines
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of the enzyme, preventing the phosphorylation of target proteins, which leads to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the enzyme’s active site, enhancing its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity and have been studied for their anticancer properties.
1H-Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar structural features and biological activities.
Uniqueness
4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases. This makes it a promising candidate for further development as a therapeutic agent.
Properties
CAS No. |
54814-48-1 |
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Molecular Formula |
C7H8N6O |
Molecular Weight |
192.18 g/mol |
IUPAC Name |
4-amino-1-methylpyrazolo[3,4-d]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C7H8N6O/c1-13-7-3(4(12-13)6(9)14)5(8)10-2-11-7/h2H,1H3,(H2,9,14)(H2,8,10,11) |
InChI Key |
SGOHZIHNNHUBNG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C(=N1)C(=O)N)N |
Origin of Product |
United States |
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